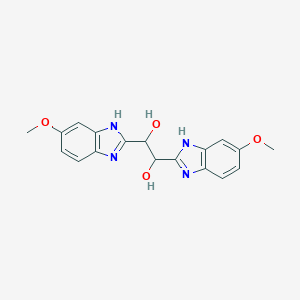
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to modulate the activity of proteins involved in insulin signaling and glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity in animal models. In materials science, it has been shown to catalyze certain chemical reactions and to exhibit fluorescence properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is its synthetic accessibility, which allows for the production of large quantities for use in laboratory experiments. It also exhibits a range of biological and chemical activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments and interpret results.
Direcciones Futuras
There are many future directions for research on 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol. One area of interest is in the development of new anticancer agents based on its structure and activity. Another area of interest is in the development of new materials and sensors based on its fluorescence properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new applications in medicine, materials science, and environmental science.
Métodos De Síntesis
The synthesis of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol involves a multi-step reaction sequence. The starting material is 6-methoxy-2-nitroaniline, which is reacted with ethyl glyoxylate to form a diester intermediate. The diester is then reduced to the corresponding diol using sodium borohydride. Finally, the diol is reacted with 1,2-dibromoethane to yield 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol.
Aplicaciones Científicas De Investigación
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, it has been investigated as a potential anticancer agent, as well as a treatment for other diseases such as diabetes and Alzheimer's disease. In materials science, it has been studied for its use in the development of new sensors and catalysts. In environmental science, it has been investigated for its potential use in wastewater treatment and pollution control.
Propiedades
Número CAS |
16656-27-2 |
|---|---|
Nombre del producto |
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol |
Fórmula molecular |
C18H18N4O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,2-bis(6-methoxy-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O4/c1-25-9-3-5-11-13(7-9)21-17(19-11)15(23)16(24)18-20-12-6-4-10(26-2)8-14(12)22-18/h3-8,15-16,23-24H,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
MZMNCFAGSTVAOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
Otros números CAS |
16964-21-9 |
Sinónimos |
(S,S)-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol A 36683 A 36683, (R-(R*,R*))-isomer A 36683, (R-(R*,S*))-isomer A 36683, (S-(R*,R*))-isomer A 36683, dihydrochloride, (S-(R*,R*))-isomer A 37536 A-36683 Abbot 36683 bis-benzimidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)




![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)